pKa Difference of >1.6 Units Confirms Significantly Higher Acidity vs. Benzenesulfinic Acid
The electron-withdrawing para-chloro substituent significantly enhances the acidity of 4-chlorobenzenesulfinic acid compared to unsubstituted benzenesulfinic acid. The predicted pKa of 4-chlorobenzenesulfinic acid is 1.14±0.10 [1], whereas the experimentally determined pKa for benzenesulfinic acid is 2.76 (at zero ionic strength) [2]. This difference is a primary driver of differential reactivity in proton-dependent reactions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 1.14 ± 0.10 (Predicted) |
| Comparator Or Baseline | Benzenesulfinic acid: 2.76 (Experimental) |
| Quantified Difference | ΔpKa ≈ 1.62 units (Target is ~42x more acidic) |
| Conditions | Aqueous solution, standard conditions (predicted vs. experimental zero ionic strength) |
Why This Matters
This >40-fold difference in acidity directly impacts proton transfer rates and equilibrium positions in synthetic steps where sulfinic acid acts as a proton source, making it a critical selection criterion for optimizing reaction conditions.
- [1] Molwiki. (n.d.). 4-Chlorobenzenesulfinic acid. Physical and chemical properties (Acidity coefficient). View Source
- [2] Wikipedia. (n.d.). Phenylsulfinic acid. Acidity (pKa). View Source
